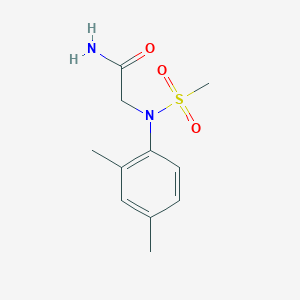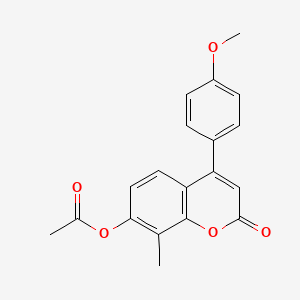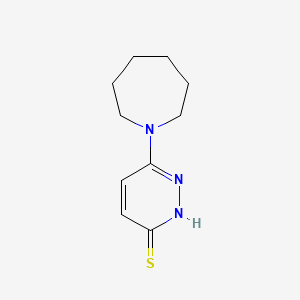
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-146, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, it has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and have been shown to play a role in various diseases, including cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of oncogenes and induce the expression of tumor suppressor genes. Inflammatory cytokine production is inhibited by N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, which can lead to a reduction in inflammation and associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for BET proteins. This allows researchers to investigate the role of these proteins in various diseases without affecting other cellular processes. However, a limitation of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Orientations Futures
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent BET inhibitors based on the structure of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune disorders and infectious diseases. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide could be used in combination with other drugs to enhance their therapeutic effects. Overall, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise as a tool for investigating the role of BET proteins in various diseases and has potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-bromo-5-chloropyridine to form the key intermediate, which is then coupled with N-(2-hydroxyethyl)acetamide to form the final product, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory cytokines, which are involved in a number of inflammatory diseases. In neurological research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)


![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)



![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
